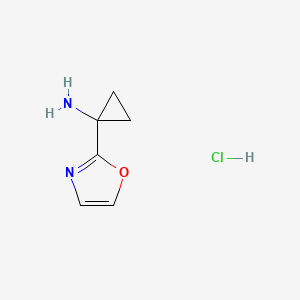
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate (MODPC) is a chemical compound that has been widely used in scientific research due to its unique properties. MODPC is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 223.2 g/mol and a melting point of 175-177°C.
Wirkmechanismus
The mechanism of action of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is not fully understood. However, it is believed that Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate acts as a nucleophile in organic reactions. It can also act as a fluorescent probe by undergoing a photo-induced electron transfer reaction with biological molecules.
Biochemical and Physiological Effects
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, making it versatile for use in various experiments. However, Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has some limitations, including its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the use of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate in scientific research. One potential direction is the development of new synthetic methods for Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate that are more efficient and cost-effective. Another potential direction is the use of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate as a fluorescent probe for the detection of biological molecules. Additionally, Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and cancer.
Conclusion
In conclusion, Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules. Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has several advantages for use in lab experiments, including its stability and solubility, but it also has some limitations, such as its high cost and complexity of synthesis. There are several future directions for the use of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate in scientific research, including the development of new synthetic methods and the use of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate in drug development.
Synthesemethoden
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is synthesized through a multi-step process that involves the reaction of phthalic anhydride with methylamine to form 1,2-dihydrophthalazine. The resulting compound is then oxidized to form Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate. The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including peptides, amino acids, and heterocyclic compounds. Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has also been used as a catalyst in organic reactions and as a fluorescent probe for the detection of biological molecules.
Eigenschaften
IUPAC Name |
methyl 1-oxo-2H-phthalazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQNQWZXMXJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)



